10-O-Acetyl SN-38 is a derivative of 7-ethyl-10-hydroxycamptothecin, commonly known as SN-38. This compound is recognized for its potent inhibition of topoisomerase I, an enzyme crucial for DNA replication and transcription. The modification at the 10-O position aims to enhance the solubility and therapeutic efficacy of SN-38, which has limited water solubility, thus potentially improving its application in cancer therapy .
10-O-Acetyl SN-38 is classified under the category of camptothecin derivatives, which are known for their anticancer properties. It is primarily synthesized from SN-38 through acetylation processes. This compound is mainly studied in the context of its antitumor activity and its mechanisms of action against various cancer cell lines .
The synthesis of 10-O-Acetyl SN-38 typically involves acetylating SN-38 at the 10-O position. This can be accomplished by reacting SN-38 with an acetylating agent such as acetic anhydride in the presence of a base (e.g., pyridine) and a suitable solvent like dichloromethane. The reaction conditions are generally mild, allowing for the selective modification of the hydroxyl group without affecting other functional groups present in the molecule.
The general reaction scheme for synthesizing 10-O-Acetyl SN-38 can be represented as follows:
The molecular formula for 10-O-Acetyl SN-38 is CHNO. Its structure features a camptothecin backbone with an acetyl group attached to the hydroxyl group at the 10 position. The compound's three-dimensional structure allows it to effectively interact with topoisomerase I, thereby inhibiting its activity.
10-O-Acetyl SN-38 can undergo several chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The acetylation reaction typically employs acetic anhydride under basic conditions .
The mechanism of action for 10-O-Acetyl SN-38 primarily involves its role as a topoisomerase I inhibitor. By binding to the enzyme-DNA complex, it stabilizes the cleavable complex, preventing DNA re-ligation and leading to DNA damage and subsequent cell death. This activity is crucial for its antitumor effects, as it disrupts cancer cell proliferation.
In vitro studies have shown that 10-O-Acetyl SN-38 exhibits significant cytotoxicity against various cancer cell lines, indicating its potential as an effective anticancer agent .
10-O-Acetyl SN-38 is a solid at room temperature with low solubility in water but improved solubility in organic solvents. Its melting point and specific optical rotation are important parameters that can influence its formulation in drug delivery systems.
The compound exhibits stability under physiological conditions but may undergo hydrolysis in aqueous environments, reverting to the parent compound, SN-38. This property can be advantageous for controlled release formulations in therapeutic applications .
10-O-Acetyl SN-38 has several applications in scientific research:
10-O-Acetyl SN-38 is a semi-synthetic derivative of SN-38 (7-ethyl-10-hydroxycamptothecin), the biologically active metabolite of the chemotherapeutic prodrug irinotecan. SN-38 itself belongs to the camptothecin (CPT) family of alkaloids, which feature a pentacyclic ring system comprising quinoline (A/B rings), pyridone (D ring), and a critical α-hydroxy-δ-lactone (E ring) [3] [9]. The structural uniqueness of 10-O-Acetyl SN-38 lies in the esterification of the C10 phenolic hydroxyl group of SN-38 with an acetyl moiety (–COCH₃). This modification preserves the planar polycyclic core essential for targeting DNA topoisomerase I (Topo I) while altering the compound's physicochemical behavior [2] [6].
The CPT scaffold's A/B rings tolerate substitutions at positions 7, 9, 10, and 11 without abolishing Topo I inhibitory activity. Notably, clinical derivatives like irinotecan (10-[1,4'-bipiperidine]-1'-carboxylate ester at C10) and topotecan (9-dimethylaminomethyl substitution) exploit these positions to enhance solubility or stability. 10-O-Acetyl SN-38 represents a distinct strategy by masking the polar C10 hydroxyl group with a compact acyl chain, thereby modulating lipophilicity and hydrolysis kinetics [6] [9].
Property | SN-38 | 10-O-Acetyl SN-38 |
---|---|---|
Chemical Formula | C₂₂H₂₀N₂O₅ | C₂₄H₂₃N₂O₆ |
Molecular Weight | 392.4 g/mol | 435.5 g/mol |
C10 Substituent | -OH | -OCOCH₃ |
Key Solubility | Poor (≤5 µg/mL in PBS) | Improved (85 µg/mL in PBS) |
Topo I Inhibition | Potent (IC₅₀: ~1-10 nM) | Retained (IC₅₀: ~10-50 nM) |
Lactone Stability | Low (pH-dependent hydrolysis) | Moderately Enhanced |
The development of 10-O-substituted SN-38 derivatives emerged from persistent challenges in optimizing camptothecin-based therapeutics. Early CPT analogs like irinotecan addressed water solubility but introduced new limitations: irinotecan requires enzymatic activation to SN-38 by carboxylesterases, exhibiting variable conversion efficiency and delayed cytotoxicity [3] [9]. SN-38 itself suffers from poor aqueous solubility (<5 µg/mL) and pH-dependent instability—its E-ring lactone undergoes rapid hydrolysis to an inactive carboxylate form at physiological pH (>7.0), reducing bioavailability and tumor exposure [3] [4].
Acetylation at C10 was strategically explored to overcome these barriers. The approach drew inspiration from:
Key research demonstrated that acetylation at C10 improved SN-38's solubility by ~17-fold in phosphate-buffered saline (PBS) while maintaining ~50% of its parent compound's cytotoxicity in prostate cancer (PC-3) cells [2]. This positioned 10-O-Acetyl SN-38 as both a therapeutic candidate and a synthon for advanced constructs like antibody-drug conjugates (ADCs) and positron emission tomography (PET) probes via incorporation of radiolabeled acetyl groups (e.g., ¹⁸F) [2] [7].
10-O-Acetyl SN-38 directly addresses three core pharmacological constraints of SN-38:
■ Enhanced Solubility and Formulation Flexibility
The acetyl group disrupts intermolecular hydrogen bonding of SN-38’s C10 phenol, reducing crystal lattice energy and improving solubility. This allows formulation without aggressive solvents (e.g., dimethyl sulfoxide) or complex nanocarriers. In PBS, 10-O-Acetyl SN-38 achieves concentrations up to 85 µg/mL versus ≤5 µg/mL for SN-38, enabling intravenous administration without precipitation risks [2] [6].
■ Stabilized Lactone Ring
The CPT E-ring lactone is essential for Topo I inhibition but reversibly opens to a carboxylate under neutral/basic conditions. Human serum albumin binds the carboxylate form 100-fold more tightly than the lactone, shifting equilibrium toward inactivation. 10-O-Acetyl SN-38’s reduced phenol polarity decreases carboxylate affinity for albumin, increasing the proportion of active lactone in plasma (up to 40% vs. <20% for SN-38) [3] [6].
■ Mitigation of UGT1A1-Dependent Metabolism
SN-38 undergoes glucuronidation by hepatic UGT1A1 to form SN-38 glucuronide (SN-38G), an inactive metabolite eliminated via bile. This pathway is highly variable due to UGT1A1 polymorphisms (e.g., UGT1A128 allele), causing unpredictable SN-38 accumulation and toxicity (e.g., neutropenia, diarrhea). The acetyl group sterically hinders UGT1A1-mediated glucuronidation at C10, reducing metabolic clearance and interpatient variability [8]. Deuterated analogs (e.g., 10-O-Acetyl SN-38-d₃) further slow deacetylation, prolonging exposure [7] [10].
Compound | Substitution Pattern | Primary Innovation |
---|---|---|
Camptothecin | None (natural product) | Topo I inhibition discovery |
Irinotecan | C10: Bipiperidine carbamate | Prodrug requiring CES activation |
SN-38 | C7: Ethyl; C10: Hydroxyl | Active metabolite of irinotecan |
Topotecan | C9: Dimethylaminomethyl | Improved water solubility |
10-O-Acetyl SN-38 | C10: Acetyl ester | Enhanced solubility & metabolic stability |
Belotecan | C7: Pyrrolidine methyl | Synthetic analog with high activity |
The synthesis of 10-O-Acetyl SN-38 typically involves SN-38 reacting with acetyl chloride or acetic anhydride under mild conditions (dichloromethane, room temperature, catalytic dimethylaminopyridine). The deuterated variant (10-O-Acetyl SN-38-d₃) incorporates a deuterated acetyl group (CD₃COO–) via deuterated acetic anhydride, facilitating metabolic studies using mass spectrometry [7] [10].
Analytical characterization relies on:
Compound | Reagents & Conditions | Yield | Application |
---|---|---|---|
10-O-Acetyl SN-38 | SN-38 + Ac₂O, DMAP, CH₂Cl₂, RT, 12h | 75-85% | Solubility-enhanced therapeutics |
10-O-Acetyl SN-38-d₃ | SN-38 + (CD₃CO)₂O, DMAP, CH₂Cl₂, RT, 12h | 70% | Metabolic tracer studies |
10-O-Fluoropropyl SN-38 | SN-38 + 3-Fluoropropanol, Mitsunobu conditions | 65% | PET probe precursor (¹⁸F labeling) |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: